molecular formula C11H8ClNO3 B3908271 N-(6-chloro-2-oxo-2H-chromen-3-yl)acetamide

N-(6-chloro-2-oxo-2H-chromen-3-yl)acetamide

Cat. No.: B3908271
M. Wt: 237.64 g/mol
InChI Key: XWCGNDVZSCUSIC-UHFFFAOYSA-N
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Description

“N-(6-chloro-2-oxo-2H-chromen-3-yl)acetamide” is a compound that belongs to the class of coumarins . Coumarins are a group of naturally occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .


Synthesis Analysis

The synthesis of coumarin derivatives has been considered for many organic and pharmaceutical chemists . One-pot and rapid synthesis of coumarin derivatives was achieved via reactions of acetyl-coumarin with p-chloro-benzaldehyde and malononitrile . Acetylation occurred during the synthesis of N-(4-(4-chlorophenyl)-3-cyano-6-(2-oxo-2H-chromen-3-yl)-4H-pyran-2-yl)acetamide .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by intramolecular hydrogen bonds and π-π interactions . There is an intramolecular C7—H7…N1 hydrogen bond forming a closed seven-membered ring . There are also intramolecular π-π interactions presented between the 3,6-Dihydro-2H-pyran ring of the chromen moiety .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include reactions of acetyl-coumarin with p-chloro-benzaldehyde and malononitrile . Compound 2 was condensed with different carbon electrophiles triethyl orthoformate, phenyl isocyanate, carbon disulfide, benzoyl chloride, and acetyl chloride that afforded the corresponding chromene derivatives .

Scientific Research Applications

Antioxidant Activity

N-(6-chloro-2-oxo-2H-chromen-3-yl)acetamide, a derivative of coumarin, has shown potential antioxidant activity. A study by Kadhum, Al-Amiery, Musa, and Mohamad (2011) investigated the antioxidant activity of synthesized coumarins, including derivatives of this compound, using the DPPH, hydrogen peroxide, and nitric oxide radical methods. These compounds were compared with ascorbic acid, and it was found that they exhibit significant antioxidant properties (Kadhum, Al-Amiery, Musa, & Mohamad, 2011).

Antibacterial Activity

The compound has also been evaluated for its antibacterial potential. In 2016, Rasool et al. synthesized new compounds incorporating this compound and tested their effectiveness against Gram-positive and Gram-negative bacteria. They found that most of the synthesized compounds exhibited moderate to excellent antibacterial properties (Rasool et al., 2016).

Anticancer Activity

In the realm of anticancer research, Shi et al. (2020) synthesized novel derivatives of coumarin, including this compound, and evaluated their antitumor activity against various human cancer cell lines. They found that some of these compounds had better inhibitory activity against tumor cells compared to 5-fluorouracil (Shi et al., 2020).

Chemical Structure and Synthesis

The chemical structure and synthesis of this compound and its derivatives have been extensively studied. For instance, Al-Amiery et al. (2016) focused on the synthesis of new coumarins and characterized them using various spectroscopic techniques. Their study provided detailed insights into the molecular structures and contributions of individual atoms of such compounds (Al-Amiery et al., 2016).

Photoproduction and Photochemical Reactions

The compound's photochemical properties have alsobeen explored. Kuş, Breda, and Fausto (2009) conducted a study on the photoproduction of ketenes from substituted coumarins, including this compound. They investigated the infrared spectrum of the compound isolated in solid argon and observed its behavior under UV irradiation, revealing insights into its photochemical reactivity (Kuş, Breda, & Fausto, 2009).

Applications in Fluorescent Probes

Additionally, the compound's applications in the field of fluorescent probes have been studied. Chenhao Guo (2013) synthesized novel amide-containing coumarin fluorescent probes based on this compound. These sensors exhibited selective fluorescence quenching effects to certain metal ions in acetonitrile, demonstrating their potential use in selective metal ion detection (Guo, 2013).

Mechanism of Action

While the specific mechanism of action for “N-(6-chloro-2-oxo-2H-chromen-3-yl)acetamide” is not mentioned in the retrieved papers, coumarin-based compounds have been well-known agents with anticancer, anticonvulsant, antioxidant, anti-inflammatory, analgesic, antineurotic, and antifungal activities . They have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors .

Properties

IUPAC Name

N-(6-chloro-2-oxochromen-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO3/c1-6(14)13-9-5-7-4-8(12)2-3-10(7)16-11(9)15/h2-5H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWCGNDVZSCUSIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=CC(=C2)Cl)OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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